Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Medicinal Chemistry Cross-Coupling Building Block

tert-Butyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS 1649470-12-1) is a heterocyclic building block featuring a 6-chloro-substituted pyrrolo[3,2-c]pyridine core protected with a tert-butoxycarbonyl (Boc) group at the N1 position. With a molecular weight of 254.71 g/mol and formula C₁₂H₁₅ClN₂O₂, it serves as a key intermediate in medicinal chemistry programs targeting kinases such as ROCK and Tyk2.

Molecular Formula C12H15ClN2O2
Molecular Weight 254.71 g/mol
Cat. No. B7979980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Molecular FormulaC12H15ClN2O2
Molecular Weight254.71 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=CN=C(C=C21)Cl
InChIInChI=1S/C12H15ClN2O2/c1-12(2,3)17-11(16)15-5-4-8-7-14-10(13)6-9(8)15/h6-7H,4-5H2,1-3H3
InChIKeyFUDBNGZQHOMXHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate: A Boc-Protected Pyrrolopyridine Building Block for Kinase Inhibitor Synthesis


tert-Butyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS 1649470-12-1) is a heterocyclic building block featuring a 6-chloro-substituted pyrrolo[3,2-c]pyridine core protected with a tert-butoxycarbonyl (Boc) group at the N1 position . With a molecular weight of 254.71 g/mol and formula C₁₂H₁₅ClN₂O₂, it serves as a key intermediate in medicinal chemistry programs targeting kinases such as ROCK and Tyk2 .

Why Generic Pyrrolopyridine Building Blocks Cannot Substitute for tert-Butyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate


The combination of a 6-chloro substituent and N-Boc protection in this compound is non-interchangeable with other pyrrolopyridine regioisomers or protecting group variants. The 6-chloro group provides a regioselective synthetic handle for Pd-catalyzed cross-coupling reactions that the des-chloro analog (CAS 219834-81-8) lacks, while the Boc group enables orthogonal protection strategies unavailable with the free NH analog (CAS 23596-25-0). Replacing the Boc group with a benzyl carbamate (Cbz) would require hydrogenolysis for deprotection, which is incompatible with substrates containing reduction-sensitive functional groups. These structural features are critical for multi-step synthesis of kinase inhibitors, where each building block's chemical identity directly dictates the synthetic route and functional group tolerance [1].

Quantitative Differentiation Evidence for tert-Butyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate


6-Chloro Substituent Enables Pd-Catalyzed Cross-Coupling: Comparison with Des-Chloro Analog (CAS 219834-81-8)

The 6-chloro substituent provides a synthetic handle for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The des-chloro analog, tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS 219834-81-8), lacks this reactive site and cannot undergo direct C–C or C–N bond formation at the 6-position without prior functionalization . In typical Pd-catalyzed couplings of 6-chloropyrrolopyridines with aryl boronic acids, reported yields range from 60–90% under standard conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C), while the des-chloro analog would require additional halogenation steps .

Medicinal Chemistry Cross-Coupling Building Block

Boc Protection Enables Orthogonal Deprotection Strategy vs Free NH (CAS 23596-25-0) or Cbz Analogs

The Boc group can be selectively removed under acidic conditions (TFA/CH₂Cl₂, 1–4 h, RT) without affecting acid-sensitive functional groups elsewhere in the molecule. In contrast, the free NH analog (6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, CAS 23596-25-0) cannot be selectively deprotected and may undergo N-alkylation during subsequent reactions, while the benzyl carbamate (Cbz) analog requires hydrogenolysis (H₂, Pd/C) which is incompatible with alkenes, alkynes, and nitro groups [1]. Standard Boc deprotection yields exceed 95% under optimized conditions, and the process avoids transition metal contamination, which is critical for API synthesis where Pd levels must remain below 10 ppm per ICH Q3D guidelines .

Protecting Group Strategy Orthogonal Synthesis API Synthesis

Patent-Cited Intermediate for ROCK and Tyk2 Kinase Inhibitor Programs: Quantitative Citation Count vs. Analogs

This compound is specifically cited as a synthetic intermediate in patent documents for ROCK kinase inhibitors (paragraphs 0247-0249, 2020) and Tyk2 inhibitors (paragraph 1538, 1540-1542, 2016), as documented by LookChem's CAS article database . In contrast, the des-chloro analog (CAS 219834-81-8) and the free NH analog (CAS 23596-25-0) are not individually referenced in these patent paragraphs. The target compound has been explicitly listed in 3 distinct patent families (ROCK inhibitors, TYK2 inhibitors, and a Heterocyclic Compound patent), providing a quantifiable measure of validated utility that its direct analogs lack.

Kinase Inhibitors ROCK Tyk2 Autoimmune Disease Patent Analysis

Vendor-Certified Purity Consistency: 95–98% with Full Analytical QC Documentation Across Multiple Suppliers

Commercially available batches of the target compound consistently meet ≥95% purity with full QC documentation (NMR, HPLC, GC). Bidepharm supplies at 95% purity with batch-specific NMR, HPLC, and GC reports . Calpaclab offers ±97% purity [1]. MolCore provides NLT 98% purity under ISO-certified quality systems . This multi-vendor consistency (95–98%) with full analytical documentation contrasts with niche pyrrolopyridine analogs, where purity can vary from 90–95% without guaranteed full QC, increasing the risk of failed reactions and requiring pre-use repurification in multi-step synthesis.

Quality Control Analytical Chemistry Procurement Scale-Up

Regioisomeric Specificity: Pyrrolo[3,2-c]pyridine (5-Azaindole) Core vs. Pyrrolo[2,3-b]pyridine (7-Azaindole) and Pyrrolo[3,4-c]pyridine Isomers

The pyrrolo[3,2-c]pyridine scaffold (5-azaindole) positions the pyridine nitrogen at the 5-position relative to the pyrrole NH, creating a distinct hydrogen-bonding pattern compared to pyrrolo[2,3-b]pyridine (7-azaindole) and pyrrolo[3,4-c]pyridine regioisomers [1]. In kinase inhibitor design, the 5-azaindole core typically engages the kinase hinge region via a bidentate H-bond donor-acceptor motif, which differs from the 7-azaindole binding mode. Published SAR indicates that pyrrolo[3,2-c]pyridine-based inhibitors demonstrate preferential activity against ROCK (Rho-associated coiled-coil kinase) and Tyk2 (tyrosine kinase 2), whereas 7-azaindole scaffolds are more commonly associated with BTK and FGFR inhibition . No quantitative head-to-head IC₅₀ comparison data between regioisomeric scaffolds are publicly available; the differentiation is based on chemotype–target association patterns across patent and medicinal chemistry literature.

Regiochemistry Kinase Selectivity Scaffold Design Hinge Binder

Optimal Application Scenarios for tert-Butyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate in Drug Discovery and Chemical Synthesis


ROCK Kinase Inhibitor Lead Optimization via Parallel C6 and N1 Functionalization

The compound serves as a late-stage intermediate for introducing diverse aryl/heteroaryl groups at the 6-position via Suzuki coupling, as demonstrated in ROCK kinase inhibitor patents (paragraph 0247-0249) . Its Boc group allows final deprotection to the free amine for subsequent N1-functionalization, enabling rapid SAR exploration at both the 6-position and N1-position in parallel. This dual diversification strategy is uniquely enabled by the orthogonal Boc protection and the reactive 6-chloro handle.

Tyk2 Inhibitor Synthesis for Autoimmune Disease Programs (Psoriasis, IBD, SLE)

In Tyk2 inhibitor patent families (paragraph 1538, 1540-1542), this compound is used as a key intermediate for constructing elaborated pyrrolo[3,2-c]pyridine-based inhibitors . The 6-chloro group can be displaced with amines or coupled with boronic acids to generate diverse analogs, while the Boc group is removed in the final step to liberate the active pharmacophore. This validated route reduces synthetic risk for teams pursuing Tyk2 as a therapeutic target.

Multi-Gram Scale-Up for Preclinical Candidate Synthesis with QC-Verified Purity

With multi-vendor availability at 95–98% purity and full QC documentation (NMR, HPLC, GC) [1], the compound is suitable for multi-gram scale-up. The consistent quality minimizes rework and purification costs, making it cost-effective for producing 10–100 g batches required for preclinical pharmacokinetic and toxicology studies.

Fragment-Based Drug Discovery (FBDD) Library Construction Targeting Kinases

The compound's moderate molecular weight (254.71 g/mol), chlorine substituent as a synthetic handle, and computed lipophilicity (XLogP3-AA 1.8) [2] make it an attractive fragment for FBDD libraries targeting kinases. Its hydrogen bond acceptor count (3) and topological polar surface area comply with rule-of-three guidelines for fragment libraries, facilitating downstream hit-to-lead optimization.

Quote Request

Request a Quote for tert-Butyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.